N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
Historical Context of Quinazolinone Development
Quinazolinone derivatives trace their origins to 19th-century synthetic organic chemistry. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized in 1869 by Griess, marking the inception of this heterocyclic system. By the mid-20th century, medicinal interest surged following the isolation of natural quinazolinone alkaloids, such as 3-[β-keto-γ-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone from Dichroa febrifuga, which exhibited antimalarial properties.
The structural versatility of quinazolinones became evident with the commercialization of methaqualone in 1951, a sedative-hypnotic agent. Subsequent decades witnessed the development of over 100 quinazoline-based drugs, including antifolates, kinase inhibitors, and antimicrobial agents. A pivotal shift occurred with the recognition of 4(3H)-quinazolinones as privileged scaffolds due to their metabolic stability and capacity for hydrogen bonding, which enhanced target affinity.
Table 1: Milestones in Quinazolinone Research
| Year | Discovery/Advancement |
|---|---|
| 1869 | Synthesis of first quinazoline derivative by Griess |
| 1951 | Introduction of methaqualone |
| 2000s | Expansion into kinase inhibitors (e.g., erlotinib) |
The hexahydroquinazoline substructure in the target compound reflects modern efforts to rigidify the quinazolinone core, improving pharmacokinetic profiles by reducing conformational flexibility.
Significance of Thioacetamide Functional Groups in Medicinal Chemistry
Thioacetamide (C~2~H~5~NS) serves as a linchpin in the target compound, bridging the quinazolinone system to the methoxyphenyl group. Unlike conventional acetamides, the thioether (-S-) group introduces distinct electronic and steric properties:
- Enhanced nucleophilicity : The sulfur atom facilitates covalent interactions with biological targets, such as cysteine residues in enzymes.
- Metal coordination capacity : Thioacetamide derivatives act as sulfide donors, enabling interactions with metal ions in metalloenzymes.
In medicinal contexts, thioacetamide moieties have been leveraged to modulate redox equilibria and improve membrane permeability. For instance, sulfur’s polarizability enhances solubility in lipid bilayers, a critical factor in central nervous system drug design.
Contemporary Research Trends in Hexahydroquinazolin-4-yl Compounds
Recent advances in hexahydroquinazoline chemistry emphasize their role in targeting tyrosine kinases, particularly epidermal growth factor receptor (EGFR) isoforms. Studies demonstrate that saturation of the quinazoline ring reduces planarity, enabling selective binding to mutant EGFR variants (e.g., L858R/T790M) overexpressed in non-small cell lung cancer.
Key developments include :
- Stereochemical optimization : X-ray crystallography of hexahydroquinoline derivatives reveals enantiomer-specific binding affinities, with S-isomers showing 2–3-fold greater potency than R-counterparts.
- Hybrid scaffolds : Integration of thioacetamide groups into hexahydroquinazolinyl systems enhances dual inhibitory activity against EGFR and angiogenesis pathways.
Research Objectives and Structural Significance
The target compound’s design addresses three pharmacological objectives:
- Kinase inhibition : The hexahydroquinazolin-4-yl group mimics ATP-binding motifs in kinase domains, while the dimethylaminoethyl side chain induces conformational strain to displace ATP.
- Cellular penetration : The 5-chloro-2-methoxyphenyl moiety augments lipophilicity, counterbalancing the polar thioacetamide group.
- Metabolic stability : Saturation of the quinazoline ring mitigates oxidative degradation by cytochrome P450 enzymes.
Structural comparison with related compounds :
| Feature | Target Compound | Classical Quinazolinones |
|---|---|---|
| Core structure | Hexahydroquinazolin-4-yl | Planar quinazolin-4(3H)-one |
| Functional group | Thioacetamide | Carboxamide |
| Substitution pattern | N-(5-chloro-2-methoxyphenyl) | Halogenated aryl groups |
This strategic integration of motifs positions the compound as a candidate for addressing kinase-driven pathologies while circumventing the solubility limitations of purely aromatic systems.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3S/c1-25(2)10-11-26-17-7-5-4-6-15(17)20(24-21(26)28)30-13-19(27)23-16-12-14(22)8-9-18(16)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWDJLSRRCHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on available research findings.
1. Chemical Structure and Properties
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 437.0 g/mol |
| CAS Number | 898445-29-9 |
| SMILES Notation | COc1ccc(Cl)cc1NC(=O)CSc1nc(=O)n(CCN(C)C)c2c1CCC2 |
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), OCUM-2MD3 (gastric cancer), and others.
- IC Values: The compound showed IC values ranging from 0.73 to 19.77 μM across different cancer types, indicating varying degrees of potency against these malignancies .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Migration : The compound significantly inhibited the migration of cancer cells in wound healing assays. For example, it reduced the wound area in pancreatic cancer cell lines by approximately 24 times compared to controls after 72 hours .
- Effect on Tubulin Dynamics : Similar compounds have been shown to destabilize tubulin polymerization, leading to apoptosis in cancer cells by disrupting microtubule organization .
3. Case Studies
Several studies have highlighted the effectiveness of this compound:
Case Study 1: Breast Cancer
A study evaluated the effects on MCF-7 cells and found that treatment with the compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase. Flow cytometry confirmed these findings with increased sub-G1 populations indicating cell death .
Case Study 2: Gastric Cancer
In another study involving OCUM-2MD3 cells, the compound demonstrated a concentration-dependent inhibition of cell proliferation with an IC value of approximately 88 nM .
4. Conclusion
This compound shows promising biological activity as an anticancer agent through various mechanisms including inhibition of cell proliferation and migration. Further research is necessary to fully elucidate its pharmacological profile and potential clinical applications.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
The compound exhibits a range of biological activities that make it a candidate for further development in the pharmaceutical industry. Some of the notable applications include:
Anticancer Activity
Recent studies have highlighted the potential of compounds containing quinazoline moieties in anticancer therapy. Quinazoline derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific structure of N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide may enhance its efficacy against specific cancer types by targeting molecular pathways associated with tumor growth and survival .
Antimicrobial Properties
Compounds with similar structural features have demonstrated significant antibacterial and antifungal activities. The thioacetamide group in this compound may contribute to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes in microbial metabolism. Preliminary studies suggest that derivatives of this class could be effective against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Mechanistic Insights
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of this compound.
Target Identification
The compound likely interacts with specific protein targets involved in critical cellular processes. For instance:
- Kinase Inhibition: Many quinazoline derivatives act as inhibitors of tyrosine kinases involved in signaling pathways that promote cancer cell proliferation.
- Enzyme Modulation: The thio group may enhance binding affinity to enzymes critical for microbial survival or cancer cell metabolism .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship reveals that modifications to the chemical structure can significantly affect biological activity. Key factors include:
- Substituents on the Phenyl Ring: Variations in the substituents can enhance or diminish potency against specific targets.
- Dimethylamino Group: This moiety may improve solubility and bioavailability, crucial for effective drug design .
Case Studies and Research Findings
Several research studies have investigated related compounds with similar structures:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
- Hexahydroquinazolinone vs. Tetrahydroquinazolinone: The target compound’s hexahydroquinazolinone core (six-membered saturated ring) differs from the tetrahydroquinazolinone in , which has a partially unsaturated ring.
- Quinazolinone vs. Thiazolidinone: Thiazolidinone derivatives () replace the quinazolinone core with a 1,3-thiazolidin-4-one ring. This substitution reduces ring strain but may decrease π-π stacking interactions in biological targets .
Substituent Effects
- Dimethylaminoethyl Group: Unique to the target compound, this substituent likely enhances water solubility and basicity compared to simpler alkyl chains in analogs like ’s 2-methoxybenzoyl group .
- Chloro and Methoxy Groups : The 5-chloro-2-methoxyphenyl moiety is shared with and . Chlorine increases lipophilicity, while methoxy improves metabolic stability compared to unsubstituted phenyl groups .
Q & A
Q. Example Table: SAR Trends in Analogues
| Substituent Position | Bioactivity (IC₅₀, μM) | Key Finding |
|---|---|---|
| 5-Cl, 2-OCH₃ (Parent) | 12.3 ± 1.2 (Cancer) | Optimal balance of lipophilicity and H-bonding |
| 4-NO₂, 2-OCH₃ | 8.7 ± 0.9 (Cancer) | Enhanced cytotoxicity due to electron deficiency |
| 3-OCH₃, 5-Cl | >50 (Cancer) | Reduced activity due to steric hindrance |
Advanced: How to resolve contradictions in reported biological data?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
- Compound Purity : Impurities >95% via HPLC are critical; inconsistent NMR/HRMS data may indicate degradation .
- Solubility Issues : Use DMSO stock solutions at <0.1% to avoid solvent toxicity .
Advanced: What computational tools predict ADME/Tox properties?
Answer:
- ADME Prediction : SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity or mutagenicity based on structural alerts .
- In Vivo Validation : Acute toxicity studies in rodents (e.g., LD₅₀ determination) .
Basic: How is crystallographic data obtained for structural confirmation?
Answer:
- Single-Crystal X-ray Diffraction : Crystals grown via slow evaporation (e.g., ethanol/water mixtures) confirm bond lengths/angles .
- Powder XRD : Validates bulk crystallinity and polymorphic forms .
Advanced: What strategies optimize synthetic yield and scalability?
Answer:
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve reaction rates .
- Catalysis : Phase-transfer catalysts (e.g., TBAB) enhance thiol-acetamide coupling efficiency .
- Temperature Control : Stepwise heating (e.g., 0°C → RT) minimizes side reactions .
Q. Example Table: Yield Optimization
| Step | Conditions | Yield (%) |
|---|---|---|
| Thioacetamide Coupling | DMF, K₂CO₃, 24h, RT | 65 |
| Cyclization | EtOH, Δ, 6h | 78 |
Advanced: How are metabolic stability and plasma protein binding assessed?
Answer:
- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- Plasma Binding : Equilibrium dialysis or ultrafiltration to measure free vs. bound fractions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
